molecular formula C19H24N4O2 B2596597 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide CAS No. 1170555-23-3

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide

Cat. No. B2596597
CAS RN: 1170555-23-3
M. Wt: 340.427
InChI Key: IVKZPRXFINBXES-UHFFFAOYSA-N
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Description

The compound “4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. Attached to this ring is a phenethyl group and a carboxamide group. The molecule also contains a 1,3,4-oxadiazole ring with a cyclopropyl substituent .


Molecular Structure Analysis

The molecular structure of this compound is likely to be fairly rigid due to the presence of the piperidine and cyclopropyl rings. The 1,3,4-oxadiazole ring is a planar, aromatic heterocycle, which could participate in pi-stacking interactions. The presence of the carboxamide could allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

Research into the synthesis of oxadiazole derivatives, including those with cyclopropyl groups, has yielded significant insights into their potential applications. The synthesis of 1,3,4-oxadiazoles and their derivatives often involves strategies that leverage the unique reactivity of oxadiazole rings, enabling the creation of compounds with diverse biological activities (Kharchenko et al., 2008; Nötzel et al., 2001). These methodologies not only allow for the creation of novel structures but also facilitate the exploration of their potential therapeutic and material applications.

Biological Activity and Medicinal Applications

Oxadiazole derivatives, including those with cyclopropyl groups, have been extensively studied for their wide range of biological activities. For instance, certain oxadiazole compounds have demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential as lead compounds in drug development (Jafari et al., 2017; Akhter et al., 2009). These findings underscore the importance of oxadiazole derivatives in the search for new therapeutic agents.

Anticancer and Cytotoxic Activities

The evaluation of oxadiazole derivatives for their cytotoxic activities against various cancer cell lines has revealed promising anticancer potentials. Specific oxadiazole compounds have been identified with potent cytotoxicity, highlighting their potential in cancer therapy (Deady et al., 2003; Salahuddin et al., 2014). These studies provide a foundation for the further exploration of oxadiazole derivatives as anticancer agents.

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. Its activity would depend on its interactions with biological targets, which are not known at this time .

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future studies could focus on elucidating the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-11-8-14-4-2-1-3-5-14)23-12-9-16(10-13-23)18-22-21-17(25-18)15-6-7-15/h1-5,15-16H,6-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKZPRXFINBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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